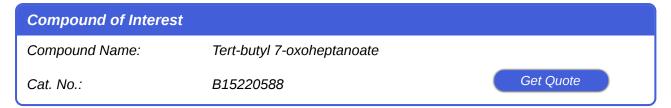


An In-depth Technical Guide to Tert-butyl 7oxoheptanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **tert-butyl 7-oxoheptanoate**. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted properties and established experimental protocols for analogous structures to offer a thorough resource for research and development.

Core Chemical Properties

Tert-butyl 7-oxoheptanoate is a bifunctional molecule containing both a ketone and a tert-butyl ester functional group. Its structure suggests utility as a building block in organic synthesis, potentially in the construction of more complex molecules in pharmaceutical and materials science research.

Physicochemical Data

Quantitative data for **tert-butyl 7-oxoheptanoate** is not widely available in peer-reviewed literature. The following table summarizes its basic molecular information and predicted physicochemical properties.



Property	Value	Source
Molecular Formula	C11H20O3	-
Molecular Weight	200.28 g/mol	-
CAS Number	2168454-35-9	-
Predicted Boiling Point	253.5 ± 23.0 °C at 760 mmHg	Predicted
Predicted Density	0.955 ± 0.06 g/cm ³	Predicted
Predicted pKa	19.59 ± 0.40	Predicted

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **tert-butyl 7-oxoheptanoate** is expected to show the following characteristic signals:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~9.76	t	1H	-CHO
~2.43	t	2H	-CH ₂ -CHO
~2.18	t	2H	-CH ₂ -COO-
~1.65 - 1.55	m	4H	-CH2-CH2-CH2-
1.44	S	9Н	-C(CH3)3

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to have the following peaks:



Chemical Shift (ppm)	Assignment
~202.5	-CHO
~172.8	-COO-
~80.3	-C(CH ₃)3
~43.8	-CH ₂ -CHO
~35.0	-CH ₂ -COO-
~28.1	-C(CH ₃)3
~24.5	-CH ₂ -
~21.8	-CH ₂ -

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show strong absorption bands corresponding to the carbonyl groups:

Wavenumber (cm ⁻¹)	Functional Group
~1735	C=O (Ester)
~1725	C=O (Aldehyde)
~2970, 2860	C-H (Aliphatic)

Mass Spectrometry (Predicted Fragmentation)

Upon electron ionization, **tert-butyl 7-oxoheptanoate** is expected to fragment via characteristic pathways for esters and aldehydes. Key predicted fragments include:



m/z	Fragment
143	[M - C ₄ H ₉] ⁺ (Loss of tert-butyl group)
125	[M - C ₄ H ₉ O] ⁺ (Loss of tert-butoxy group)
101	[M - C ₄ H ₉ O ₂] ⁺ (McLafferty rearrangement of the ester)
57	[C ₄ H ₉] ⁺ (tert-butyl cation)

Experimental Protocols: Synthesis

Tert-butyl 7-oxoheptanoate can be synthesized by the oxidation of the corresponding primary alcohol, tert-butyl 7-hydroxyheptanoate, which is commercially available. Two common and effective methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Synthesis of Tert-butyl 7-oxoheptanoate via Swern Oxidation

The Swern oxidation is a mild and reliable method for the oxidation of primary alcohols to aldehydes.

Materials:

- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- · Dichloromethane (DCM), anhydrous
- Tert-butyl 7-hydroxyheptanoate
- Triethylamine (Et₃N)
- Argon or Nitrogen gas
- Standard glassware for anhydrous reactions



Procedure:

- To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add DMSO (2.4 equivalents) dropwise.
- Stir the reaction mixture at -78 °C for 30 minutes.
- Add a solution of tert-butyl 7-hydroxyheptanoate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at -78 °C.
- Stir for 1 hour at -78 °C.
- Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 1 hour.
- Quench the reaction by the addition of water.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Synthesis of Tert-butyl 7-oxoheptanoate via Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is another mild method that offers the advantage of being performed at room temperature.

Materials:

- Dess-Martin periodinane (DMP)
- Dichloromethane (DCM), anhydrous
- Tert-butyl 7-hydroxyheptanoate



- Saturated aqueous sodium bicarbonate solution
- Sodium thiosulfate
- Standard glassware

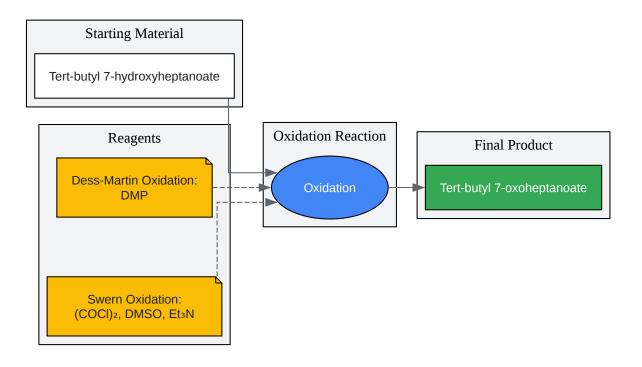
Procedure:

- To a stirred solution of tert-butyl 7-hydroxyheptanoate (1.0 equivalent) in anhydrous DCM (0.1 M), add Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.
- Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
- Stir vigorously until the solid dissolves.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis of **tert-butyl 7-oxoheptanoate** from its corresponding alcohol precursor.





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Caption: Synthetic workflow for tert-butyl 7-oxoheptanoate.

Potential Biological Significance and Signaling Pathways

Direct experimental evidence for the biological activity of **tert-butyl 7-oxoheptanoate** is not available in the current scientific literature. However, its structure as a medium-chain keto ester suggests potential involvement in metabolic pathways analogous to those of medium-chain fatty acids (MCFAs) and ketone bodies.

MCFAs are metabolized in the liver via β -oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be converted into ketone bodies (β -hydroxybutyrate and acetoacetate). These ketone bodies are important alternative energy sources for the brain and other tissues, particularly during periods of fasting or in ketogenic diets.



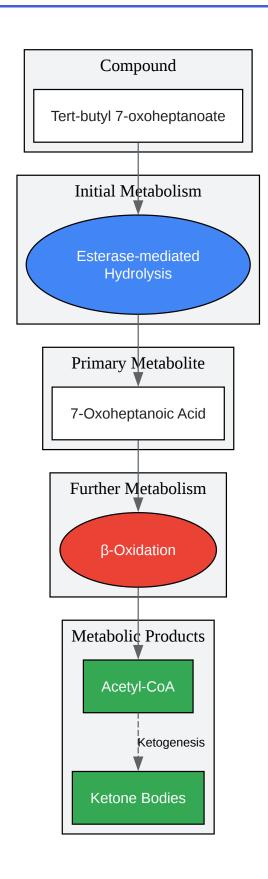




It is plausible that **tert-butyl 7-oxoheptanoate** could be hydrolyzed in vivo to 7-oxoheptanoic acid. This keto acid could potentially be further metabolized through pathways similar to those of other medium-chain keto acids, influencing cellular energy metabolism. Further research is required to determine if **tert-butyl 7-oxoheptanoate** or its metabolites interact with specific signaling pathways, such as those regulated by G-protein coupled receptors that are known to be modulated by fatty acids, or if they have any effect on histone deacetylase (HDAC) activity, a known target of β-hydroxybutyrate.

The following diagram provides a hypothetical metabolic pathway for **tert-butyl 7-oxoheptanoate** based on known metabolic processes for similar molecules.





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